N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide
Description
This compound is an oxalamide derivative featuring a 4-nitrophenylsulfonyl-substituted oxazolidine ring at the N1 position and a pyridin-3-ylmethyl group at the N2 position. The pyridinylmethyl moiety may improve solubility and participate in π-π interactions with target proteins.
Properties
IUPAC Name |
N-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O7S/c24-17(20-11-13-2-1-7-19-10-13)18(25)21-12-16-22(8-9-30-16)31(28,29)15-5-3-14(4-6-15)23(26)27/h1-7,10,16H,8-9,11-12H2,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPPXEUIGASYCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CNC(=O)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a unique arrangement of functional groups, including an oxazolidine ring, a sulfonamide moiety, and a pyridyl group. Its molecular formula is , with a molecular weight of approximately 476.5 g/mol. The presence of the 4-nitrophenyl group enhances its chemical reactivity, which is crucial for its biological activity.
Key Structural Features:
- Oxazolidine Ring : Associated with antibacterial properties.
- Sulfonamide Moiety : Potential for enzyme inhibition.
- Pyridyl Group : May enhance binding affinity to biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. A general synthetic route includes:
- Formation of Oxazolidine Intermediate : Reaction of an amino alcohol with a carbonyl compound.
- Introduction of Sulfonyl Group : Sulfonylation using a sulfonyl chloride derivative.
- Final Oxalamide Linkage : Coupling reactions to form the final product.
Antibacterial Properties
Preliminary studies suggest that compounds similar to this compound may exhibit antibacterial activity by inhibiting key enzymes involved in bacterial cell wall synthesis. The oxazolidine structure is particularly noted for its role in developing antibiotics.
Anti-inflammatory and Anticancer Potential
Research indicates that this compound may modulate signaling pathways related to inflammation and cancer progression. The ability to interact with various biological targets suggests potential applications in treating inflammatory diseases and certain types of cancer.
Table 1: Summary of Biological Activities
Case Studies
-
Antibacterial Activity Study :
- Objective : To evaluate the antibacterial efficacy against common pathogens.
- Methodology : In vitro assays measured the Minimum Inhibitory Concentration (MIC).
- Results : Showed promising inhibition against Gram-positive bacteria, indicating potential as an antibiotic candidate.
-
Anti-inflammatory Mechanism Investigation :
- Objective : To explore the modulation of NF-kB signaling pathways.
- Methodology : Cellular assays using inflammatory stimuli were conducted.
- Results : The compound significantly reduced the expression of pro-inflammatory cytokines, suggesting its role as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Derivatives
Key Observations :
- The target compound’s 4-nitrophenylsulfonyl group distinguishes it from analogs like 9w (simpler pyridinylmethyl groups) and S336 (dimethoxybenzyl). This group may reduce metabolic degradation compared to S336, which undergoes rapid hepatocyte metabolism without amide hydrolysis .
- Unlike the 4-chlorophenyl/thiazolyl hybrid in compound 15 (antiviral activity ), the target’s pyridinylmethyl group could enhance solubility for CNS-targeted applications.
Metabolic and Functional Comparisons
- The target’s sulfonyl group may further stabilize the compound against esterase-mediated degradation. In contrast, N-(heptan-4-yl)benzamide analogs (No. 1767) undergo rapid amide hydrolysis, highlighting the importance of substituent bulkiness .
Biological Activity :
- Thiazolyl-pyrrolidinyl oxalamides (e.g., compound 15 ) inhibit HIV entry with moderate efficacy (EC50 ~1–10 µM) . The target’s sulfonyl group could enhance binding to viral glycoproteins via electrostatic interactions.
- 9w lacks functional groups for targeted activity but serves as a scaffold for solubility optimization .
Research Implications and Limitations
- Gaps in Data: No direct pharmacological or synthetic data for the target compound are available in the evidence. Predictions are based on structural analogs.
- Synthetic Challenges : The oxazolidine-sulfonyl moiety may require specialized coupling conditions, similar to the thiazolyl-pyrrolidinyl hybrids in .
- Therapeutic Potential: The combination of sulfonyl and pyridinyl groups warrants evaluation in protease or kinase inhibition assays, leveraging precedents from HIV and flavorant research .
Preparation Methods
Oxazolidine Ring Formation
The oxazolidine scaffold is synthesized via cyclization of a β-amino alcohol with a carbonyl source. Common protocols include:
Reagents :
- Amino alcohol : 2-Amino-1,3-propanediol (commonly derived from serine reduction)
- Carbonyl source : Triphosgene or dimethyl carbonate under basic conditions.
Reaction Conditions :
- Solvent: Dichloromethane or tetrahydrofuran
- Base: Triethylamine or N,N-diisopropylethylamine
- Temperature: 0°C to room temperature, 12–24 hours.
Mechanism :
The reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon, followed by intramolecular cyclization to form the five-membered oxazolidine ring.
Sulfonylation of the Oxazolidine
Introduction of the 4-nitrophenylsulfonyl group employs sulfonyl chloride chemistry:
Procedure :
- Reagents : 4-Nitrobenzenesulfonyl chloride (1.2 equiv), oxazolidine intermediate (1.0 equiv)
- Base : Triethylamine (2.5 equiv) in anhydrous dichloromethane
- Conditions : 0°C to room temperature, 6–8 hours.
Key Considerations :
- Excess sulfonyl chloride ensures complete conversion.
- Moisture-free conditions prevent hydrolysis of the sulfonyl chloride.
Yield : 78–85% after column chromatography (silica gel, ethyl acetate/hexane 3:7).
Preparation of Pyridin-3-Ylmethylamine
Reductive Amination of Pyridine-3-Carbaldehyde
Procedure :
- Substrates : Pyridine-3-carbaldehyde (1.0 equiv), ammonium acetate (2.0 equiv)
- Reducing agent : Sodium cyanoborohydride (1.5 equiv)
- Solvent : Methanol, 24 hours at room temperature.
Yield : 92% after distillation under reduced pressure.
Characterization :
- 1H NMR (400 MHz, CDCl3): δ 8.52 (dd, J = 4.8 Hz, 1H), 8.45 (d, J = 1.8 Hz, 1H), 7.72 (dt, J = 7.9 Hz, 1H), 7.28 (dd, J = 4.8 Hz, 1H), 3.82 (s, 2H), 1.75 (br s, 2H).
Oxalamide Bond Formation
Carbodiimide-Mediated Coupling
Reagents :
- Intermediate A : 1.0 equiv
- Intermediate B : 1.1 equiv
- Coupling agents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equiv), hydroxybenzotriazole (HOBt, 1.2 equiv)
- Base : N,N-Diisopropylethylamine (2.5 equiv).
Procedure :
- Dissolve intermediates in anhydrous dimethylformamide (DMF).
- Add EDCI and HOBt at 0°C, stir for 30 minutes.
- Add base and react for 18–24 hours at room temperature.
Workup :
Alternative Ruthenium-Catalyzed Dehydrogenative Coupling
For a greener approach, recent methods utilize ruthenium pincer complexes:
Conditions :
- Catalyst : Ru-MACHO-BH (0.5 mol%)
- Solvent : Toluene, 110°C, 24 hours
- Hydrogen acceptor : None (acceptorless dehydrogenation).
Mechanism :
Ethylene glycol dehydrogenates to glyoxal, which couples with amines to form the oxalamide bond, releasing H2 gas.
Applicability :
While effective for simple oxalamides, this method requires optimization for sterically hindered intermediates like those in the target compound.
Optimization and Troubleshooting
Sulfonylation Efficiency
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Sulfonyl chloride | 1.2 equiv | Prevents under-sulfonylation |
| Reaction time | 8 hours | Maximizes conversion |
| Base | Triethylamine | Minimizes side reactions |
Prolonged reaction times (>12 hours) lead to oxazolidine ring opening.
Oxalamide Coupling Challenges
- Steric hindrance : The bulky 4-nitrophenylsulfonyl group reduces coupling efficiency. Solutions:
- Epimerization : Chiral centers in the oxazolidine may racemize. Mitigation:
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Advantages :
- Improved heat transfer for exothermic sulfonylation step.
- Reduced reaction times (e.g., coupling completes in 2 hours vs. 24 hours batch).
Equipment :
Purification Techniques
| Step | Method | Purity Achieved |
|---|---|---|
| Sulfonylated oxazolidine | Crystallization (EtOAc/hexane) | 99.5% |
| Final oxalamide | Prep-HPLC (C18 column, acetonitrile/water) | 98.7% |
Q & A
Q. What are the key considerations for optimizing the synthesis of N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including formation of the oxazolidinone ring, sulfonylation with 4-nitrophenylsulfonyl chloride, and oxalamide coupling. Critical parameters include:
- Reaction Conditions : Use of anhydrous solvents (e.g., DMF or THF) under inert atmosphere to prevent hydrolysis of intermediates .
- Catalysts : Amine bases (e.g., triethylamine) to facilitate sulfonylation .
- Purification : Column chromatography or recrystallization to achieve >95% purity, verified via HPLC .
- Yield Optimization : Adjusting stoichiometric ratios (e.g., 1.2:1 sulfonyl chloride to oxazolidine intermediate) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Employ orthogonal analytical techniques:
- NMR Spectroscopy : Confirm connectivity of the oxazolidin-2-ylmethyl and pyridin-3-ylmethyl groups (e.g., δ 4.2–4.5 ppm for oxazolidine protons) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z ~506.1 (calculated for C22H21N5O7S) .
- IR Spectroscopy : Identify sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) stretches .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store at –20°C in amber vials under argon to prevent:
- Hydrolysis : Degradation of the sulfonamide group in humid environments .
- Photodegradation : Sensitivity of the 4-nitrophenyl group to UV light .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding this compound’s antibacterial activity across studies?
- Methodological Answer : Discrepancies may arise from variations in:
- Assay Conditions : Standardize MIC testing using CLSI guidelines (e.g., Mueller-Hinton broth, 37°C incubation) .
- Bacterial Strains : Compare activity against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) models, noting limited penetration in Gram-negative due to outer membrane barriers .
- Synergistic Effects : Test with efflux pump inhibitors (e.g., PAβN) to clarify resistance mechanisms .
Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?
- Methodological Answer : Address metabolic hotspots identified via LC-MS/MS:
- Oxazolidinone Ring Oxidation : Introduce electron-withdrawing groups (e.g., fluorine) at C-5 to reduce CYP450-mediated degradation .
- Amide Bond Hydrolysis : Replace the oxalamide linker with a bioisostere (e.g., 1,2,3-triazole) .
- Prodrug Approach : Mask the pyridinyl group as an ester to enhance bioavailability .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced kinase inhibition?
- Methodological Answer : Prioritize modifications based on computational docking (e.g., AutoDock Vina):
- Sulfonyl Group : Replace 4-nitrophenyl with 3-trifluoromethylphenyl to enhance hydrophobic interactions in ATP-binding pockets .
- Pyridinylmethyl Substituent : Introduce a methyl group at C-4 to improve π-stacking with kinase residues (e.g., EGFR T790M) .
- Oxazolidinone Flexibility : Rigidify the ring via sp³-hybridized C-2 to reduce entropic penalties upon binding .
Key Research Recommendations
- Mechanistic Studies : Use SPR and ITC to quantify binding kinetics with bacterial ribosomes or kinase domains .
- In Vivo Models : Evaluate pharmacokinetics in rodent models with subcutaneous dosing (5 mg/kg) to assess Cmax and T1/2 .
- Toxicology Screening : Test hepatotoxicity via HepG2 cell viability assays and mitochondrial membrane potential measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
